alpha-Sulfophenylacetic acid

Catalog No.
S586008
CAS No.
41360-32-1
M.F
C8H8O5S
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Sulfophenylacetic acid

CAS Number

41360-32-1

Product Name

alpha-Sulfophenylacetic acid

IUPAC Name

2-phenyl-2-sulfoacetic acid

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13)

InChI Key

USNMCXDGQQVYSW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O

Biological Studies

  • Due to its structure, alpha-sulfophenylacetic acid is being investigated for its potential to interact with biological processes PubChem: . Researchers are particularly interested in its interaction with enzymes and receptors in living organisms.

Material Science Studies

  • Alpha-sulfophenylacetic acid's properties make it a candidate for use in material science research. Its acidic and sulfonic functional groups can be useful in the design of new materials with specific properties EuCheBI: . For instance, it could be involved in the development of new polymers or catalysts.

Organic Synthesis

  • In organic chemistry, alpha-sulfophenylacetic acid can serve as a building block molecule for the synthesis of more complex molecules PubChem: . Its reactive groups allow it to participate in various chemical reactions, potentially leading to the creation of new drugs or functional molecules.

Alpha-Sulfophenylacetic acid is an organic compound with the chemical formula C₈H₈O₅S. It is characterized by a sulfonic acid group attached to a phenylacetic acid structure, making it a significant compound in medicinal chemistry and biochemical research. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and fine chemicals, particularly in the development of inhibitors for protein tyrosine phosphatases, which are critical in cellular signaling pathways .

, primarily involving nucleophilic substitutions and coupling reactions. It can react with amines to form sulfonamide derivatives, which are useful in drug development. For instance, a focused library of compounds was synthesized by reacting alpha-sulfophenylacetic acid with a variety of amines under standard coupling conditions, resulting in products that exhibited potent inhibition against low molecular weight protein tyrosine phosphatase .

Additionally, it can undergo esterification reactions and can be utilized as a reagent in various organic syntheses due to its reactive functional groups .

Alpha-Sulfophenylacetic acid has demonstrated biological activity, particularly as an inhibitor of low molecular weight protein tyrosine phosphatases. These enzymes play crucial roles in regulating cellular processes such as growth and differentiation. Studies have shown that derivatives of alpha-sulfophenylacetic acid exhibit significant inhibitory effects on these enzymes, with some compounds showing IC₅₀ values lower than 2 mM, indicating high potency compared to other known inhibitors . This suggests potential therapeutic applications in diseases where protein tyrosine phosphatases are implicated.

Several methods have been developed for the synthesis of alpha-sulfophenylacetic acid:

  • Direct Sulfonation: The compound can be synthesized through the sulfonation of phenylacetic acid using sulfuric acid or chlorosulfonic acid.
  • Coupling Reactions: It can also be produced via coupling reactions involving phenylacetic acid and sulfonating agents .
  • Library Synthesis: A method involving the reaction of alpha-sulfophenylacetic acid with various amines on 96-well plates has been utilized to generate a diverse library of compounds for biological screening .

These methods highlight the versatility of alpha-sulfophenylacetic acid as a building block in organic synthesis.

Alpha-Sulfophenylacetic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting protein tyrosine phosphatases.
  • Biochemical Research: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
  • Fine Chemicals: It is employed as a reagent in organic synthesis for the preparation of complex molecules .

Research has focused on the interactions of alpha-sulfophenylacetic acid with various biological targets, particularly low molecular weight protein tyrosine phosphatases. The structural features of this compound allow it to form multiple hydrogen bonds and hydrophobic interactions within the active sites of these enzymes, enhancing its inhibitory potency . Studies have also explored how modifications to its structure affect binding affinity and selectivity towards different protein targets.

Several compounds share structural similarities with alpha-sulfophenylacetic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenylacetic AcidContains a phenyl group attached to acetic acidLacks the sulfonic group; less polar than alpha-sulfophenylacetic acid
Sulfobenzoic AcidAromatic sulfonic acid derivativeContains a benzene ring but lacks the acetic side chain
SulfophenylacetamideSimilar backbone with an amide instead of carboxylicExhibits different biological activities due to amide functionality

Alpha-sulfophenylacetic acid is unique due to its specific combination of sulfonic and carboxylic functionalities which enhance its solubility and reactivity compared to similar compounds. Its ability to inhibit specific enzymes makes it particularly valuable in medicinal chemistry .

XLogP3

0.4

Wikipedia

Alpha-sulfophenylacetic acid

Dates

Modify: 2023-08-15

Explore Compound Types